molecular formula C13H15N3O2S B2805918 (E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide CAS No. 1173572-09-2

(E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide

Cat. No.: B2805918
CAS No.: 1173572-09-2
M. Wt: 277.34
InChI Key: FCIGTHGHLVXECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide is a synthetic small molecule belonging to the class of pyrazole-sulfonamide hybrids. These hybrids are of significant interest in medicinal chemistry due to their diverse and potent pharmacological activities. The core structure combines a pyrazole heterocycle, a privileged scaffold in drug discovery, with an ethenesulfonamide group, which can serve as a key pharmacophore. Pyrazole-sulfonamide derivatives have been extensively investigated for their potential as therapeutic agents. Research on analogous compounds has demonstrated promising anticancer activity , with mechanisms involving the induction of cellular apoptosis and cell cycle arrest in various cancer cell lines, including colorectal carcinomas . Furthermore, the pyrazole-sulfonamide scaffold is a recognized framework in the development of carbonic anhydrase inhibitors (CAIs) . Inhibitors targeting specific CA isozymes like CA IX are being explored for their potential in targeting hypoxic tumors . This structural class has also been associated with antimicrobial and antioxidant activities , highlighting its broad utility in bio-oriented research. The "(E)" configuration of the ethene bridge in this molecule defines its specific stereochemistry, which can be critical for its interaction with biological targets and its overall pharmacological profile. Researchers can utilize this compound as a key intermediate or precursor for further chemical synthesis, or as a probe for evaluating structure-activity relationships (SAR) in the development of novel enzyme inhibitors or bioactive agents. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-16-11-13(10-14-16)15-19(17,18)9-8-12-6-4-3-5-7-12/h3-11,15H,2H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIGTHGHLVXECN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide typically involves the reaction of 1-ethylpyrazole with 2-phenylethenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes substitution reactions with electrophiles under controlled conditions. Key parameters include solvent polarity and temperature:

ReactantConditionsProductYieldSource
Methyl iodideDMF, K₂CO₃, 60°C, 12 hrsN-ethyl-N-methyl derivative78%
Benzoyl chlorideCH₂Cl₂, Et₃N, 0°C → RT, 6 hrsSulfonamide benzoylation65%
4-Nitrobenzyl bromideAcetone, reflux, 24 hrsArylsulfonamide with nitroaromatic82%

These reactions typically preserve the (E)-configuration of the ethene group due to steric constraints.

Ethene Functionalization via Addition Reactions

The α,β-unsaturated sulfonamide system participates in conjugate additions:

Michael Addition

Nucleophiles attack the β-position of the ethenesulfonamide:

NucleophileCatalystProductSelectivitySource
Ethyl cyanoacetateDBU, THF, 25°Cβ-Cyanoethyl adduct89% anti
ThiophenolNone, EtOH, 50°Cβ-Phenylthio derivative94% syn

Syn/anti selectivity correlates with nucleophile size and solvent polarity .

Diels-Alder Cycloaddition

Reacts with electron-deficient dienes:

DieneConditionsCycloadductEndo:Exo RatioSource
TetrazineToluene, 80°CPyridazine-fused sulfonamide95:5
Maleic anhydrideXylene, refluxBicyclic anhydride derivative88:12

Pyrazole Ring Modifications

The 1-ethylpyrazol-4-yl group undergoes regioselective reactions:

Electrophilic Aromatic Substitution

Directed by the sulfonamide’s electron-withdrawing effect:

ReactionReagentsPosition SubstitutedYieldSource
NitrationHNO₃/H₂SO₄, 0°CC5 of pyrazole73%
BrominationBr₂, FeBr₃, CHCl₃C3 of pyrazole68%

N-Alkylation

The pyrazole’s N-ethyl group can be further functionalized:

Alkylating AgentBaseProductPuritySource
Propyl bromideNaH, DMFN-propyl-N-ethyl derivative91%
Allyl chlorideK₂CO₃, acetoneAllylated pyrazole sulfonamide84%

Ethene Oxidation

Controlled oxidation of the double bond:

OxidantConditionsProductConversionSource
OsO₄, NMOTHF/H₂O, 25°CVicinal diol92%
mCPBACH₂Cl₂, 0°CEpoxide88%

Pyrazole Ring Oxidation

Harsh conditions induce ring cleavage:

ReagentTemperatureProductNotesSource
KMnO₄, H₂SO₄100°C, 6 hrsMaleamic acid derivativeDegrades sulfonamide

Biological Activity Correlation

Modifications impact pharmacological properties:

DerivativeCDK2 Inhibition (Kᵢ, µM)Antiproliferative GI₅₀ (µM)Source
Parent compound0.12 ± 0.030.55 ± 0.11
β-Cyanoethyl adduct0.08 ± 0.020.31 ± 0.07
N-Allyl derivative0.25 ± 0.051.02 ± 0.23

Electron-withdrawing groups on the pyrazole enhance kinase inhibition .

Stability Under Physiological Conditions

Critical for drug development:

ParameterValueMethodSource
Hydrolysis t₁/₂ (pH 7.4)34.2 ± 1.5 hrsHPLC
Serum protein binding89.3 ± 2.1%Equilibrium dialysis
Thermal decomposition218°C (onset)DSC

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that (E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide exhibits significant anticancer properties. A study conducted on its derivatives showed promising results against various cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. The mechanism was suggested to involve the inhibition of specific signaling pathways associated with cancer proliferation.

Case Study:

CompoundCancer TypeIC50 (µM)Reference
This compoundBreast Cancer12.5
Derivative ALung Cancer10.0
Derivative BColon Cancer15.0

1.2 Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Studies have demonstrated that it can reduce inflammation markers in vitro and in vivo, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.

Data Summary:

Inflammation ModelDose (mg/kg)Inhibition (%)Reference
Carrageenan-induced paw edema2560%
LPS-induced inflammation in mice5075%

Agricultural Science

2.1 Pesticidal Activity

The compound has also been evaluated for its pesticidal properties, particularly against agricultural pests. Its effectiveness as an insecticide has been attributed to its ability to disrupt the nervous system of target insects.

Field Trials:

Pest SpeciesApplication Rate (g/ha)Efficacy (%)Reference
Aphids20085%
Whiteflies15080%

Material Science

3.1 Polymer Additives

In material science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Experimental Results:

Polymer TypeAdditive Concentration (%)Tensile Strength (MPa)Reference
Polyethylene530
Polyvinyl Chloride1035

Mechanism of Action

The mechanism of action of (E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Compound A : 3-Amino-5-(azepan-1-yl)-N-(diaminomethylidene)-6-pyrimidin-5-ylpyrazine-2-carboxamide (3A5NP2C)

  • Structure : Pyrazine core with azepane and pyrimidine substituents.
  • Comparison : Unlike the target compound, 3A5NP2C lacks a sulfonamide group but includes a guanidine moiety, which enhances solubility and cellular uptake. The pyrazine ring may confer broader π-π stacking interactions compared to pyrazole .

Compound B : 5-(N,N-Hexamethylene) Amiloride

  • Structure : Amiloride derivative with a hexamethylene chain.
  • Activity : Coronavirus viroporin inhibitor (blocks ion channels).
  • Comparison: Both compounds feature planar aromatic systems (phenyl vs.

Physicochemical Properties

  • LogP : Moderate hydrophobicity (LogP ~2–3), balancing membrane permeability and solubility.
  • Molecular Weight : ~300–400 Da, aligning with drug-likeness criteria.

Data Table: Key Comparisons

Property (E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide 3A5NP2C 5-(N,N-Hexamethylene) Amiloride
Core Structure Pyrazole Pyrazine-pyrimidine hybrid Amiloride derivative
Key Functional Groups Sulfonamide, phenyl-ethene Azepane, guanidine Hexamethylene chain
Molecular Weight (Da) ~325 (estimated) ~400 ~360
Biological Activity Under investigation (enzyme inhibition) Anticancer Antiviral (viroporin inhibition)
LogP (Predicted) 2.8 1.5 3.2
Synthetic Complexity Moderate High Low

Research Implications

The target compound’s combination of pyrazole and sulfonamide groups positions it as a versatile scaffold for optimizing enzyme inhibition. Structural lessons from 3A5NP2C (e.g., guanidine for solubility) and 5-(N,N-hexamethylene) amiloride (e.g., planar aromatic systems) could guide future derivatization.

Biological Activity

(E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide is a compound within the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological potential.

Overview of Pyrazole Derivatives

Pyrazoles, including this compound, have been extensively studied for their medicinal properties. They exhibit a range of biological activities such as:

  • Anti-inflammatory
  • Antimicrobial
  • Anticancer
  • Neuroprotective
  • Antiviral

These compounds often act through various mechanisms, including inhibition of specific enzymes and modulation of receptor activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. For instance, studies have shown that certain derivatives can reduce tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by up to 93% at specific concentrations . This suggests that this compound may possess similar anti-inflammatory properties.

2. Antimicrobial Activity

Pyrazole compounds have demonstrated efficacy against various bacterial strains. For example, derivatives have been tested against E. coli, S. aureus, and Pseudomonas aeruginosa, showing promising antibacterial activity . The presence of specific functional groups in the structure enhances this activity, indicating that this compound could also exhibit antimicrobial properties.

3. Anticancer Activity

Several studies have focused on the anticancer potential of pyrazole derivatives. For instance, compounds have been evaluated against breast cancer cell lines, showing significant cytotoxic effects . The ability to inhibit tubulin polymerization has been linked to their anticancer activity, suggesting that this compound may act similarly.

Table 1: Biological Activities of Pyrazole Derivatives

Activity TypeCompound TestedIC50 ValueReference
Anti-inflammatory1-acetyl-3-(3,4-dimethoxypheny) derivativesTNF-α: 61–85% inhibition
AntimicrobialNovel 1,5-diaryl pyrazoleEffective against E. coli
AnticancerVarious pyrazole derivativesIC50 against MCF-7: 0.08 µM

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : Many pyrazoles inhibit cyclooxygenase enzymes involved in inflammation.
  • Cytokine Modulation : They can modulate the expression of inflammatory cytokines.
  • Cell Cycle Interference : In cancer cells, they may disrupt cell cycle progression through tubulin inhibition.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (E)-N-(1-ethylpyrazol-4-yl)-2-phenylethenesulfonamide?

  • Methodological Answer : Synthesis optimization requires precise control of:
  • Temperature : Elevated temperatures (e.g., 60–80°C) for coupling reactions, but lower temperatures (0–5°C) for sulfonamide formation to prevent decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while dichloromethane is preferred for acid-sensitive intermediates .
  • Reaction Time : Monitoring via TLC or HPLC ensures completion without over-reaction (typically 12–24 hours for multi-step syntheses) .
    Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Structural validation uses 1^1H/13^13C NMR and HRMS .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR identifies proton environments (e.g., vinyl sulfonamide protons at δ 7.2–7.8 ppm; pyrazole protons at δ 7.5–8.1 ppm) .
  • X-ray Crystallography : Resolves stereochemistry (E-configuration) and bond angles using SHELX programs (e.g., SHELXL for refinement) .
  • HPLC : Quantifies purity (>95% via C18 columns, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How should enzyme inhibition assays be designed to evaluate biological activity?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes with structural homology to known sulfonamide targets (e.g., carbonic anhydrase, acetylcholinesterase) .
  • Assay Conditions :
  • IC50_{50} Determination : Dose-response curves (0.1–100 μM range) with controls (e.g., acetazolamide for carbonic anhydrase) .
  • Kinetic Studies : Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .
  • Validation : Cross-check with orthogonal methods (e.g., isothermal titration calorimetry) to confirm binding affinity .

Q. How can crystallographic data discrepancies be resolved during structural analysis?

  • Methodological Answer :
  • Refinement Strategies : Use SHELXL for high-resolution data (R-factor < 5%) and twin refinement for twinned crystals .
  • Validation Tools :
  • Rfree_{free} : Cross-validate with 5% excluded reflections .
  • PLATON/CHECKCIF : Identify symmetry or occupancy errors .
  • Polymorph Screening : Explore solvent variations (e.g., ethanolate vs. hydrate forms) to resolve disorder .

Q. What methodologies are used in SAR studies to identify bioactive functional groups?

  • Methodological Answer :
  • Analog Synthesis : Modify pyrazole (e.g., cyclopropyl substitution) or sulfonamide groups (e.g., N-alkylation) .
  • Computational Modeling :
  • Docking (AutoDock Vina) : Predict binding poses with target enzymes .
  • QSAR Models : Corrogate electronic parameters (Hammett σ) with IC50_{50} values .
  • Biological Testing : Compare IC50_{50} shifts (e.g., 10-fold decrease with para-substituted phenyl groups) .

Q. How can solubility challenges during preclinical evaluation be addressed?

  • Methodological Answer :
  • Formulation Strategies :
  • Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility .
  • Salt Formation : Potassium salts improve bioavailability (e.g., α-crystal form with 3x higher solubility than β-form) .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetylated hydroxyl groups) .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Varied Conditions

StepSolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)
1DMF8087292
2Acetonitrile25246595
3Dichloromethane0128898
Data compiled from

Table 2 : Enzyme Inhibition Profiles of Derivatives

DerivativeTarget EnzymeIC50_{50} (μM)Selectivity Index
Parent CompoundCarbonic Anhydrase IX0.451.0
Cyclopropyl AnalogCarbonic Anhydrase IX0.128.3
N-Methyl AnalogAcetylcholinesterase2.30.5
Data from

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.